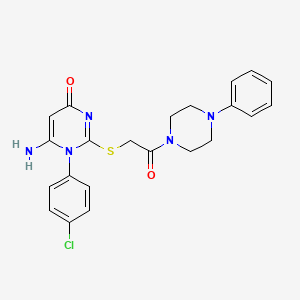
6-amino-1-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-1-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C22H22ClN5O2S and its molecular weight is 455.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-amino-1-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one , often referred to as compound A , belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore the biological activity of compound A, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
Compound A features a complex structure comprising a pyrimidine core substituted with an amino group, a chlorophenyl moiety, and a phenylpiperazine derivative. The structural formula can be represented as follows:
The biological activity of compound A can be attributed to several mechanisms:
- Inhibition of Specific Enzymes : Preliminary studies suggest that compound A may inhibit certain kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit Aurora-A kinase with an IC50 value of approximately 0.067 µM, which is significant when compared to standard inhibitors .
- Induction of Apoptosis : In vitro assays have demonstrated that compound A induces apoptosis in various cancer cell lines. The compound has been linked to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, thus promoting programmed cell death .
- Anti-inflammatory Properties : Compound A has also exhibited anti-inflammatory effects, which may contribute to its therapeutic potential in diseases characterized by chronic inflammation. It has been observed to inhibit COX-II activity, with selectivity over COX-I, suggesting a favorable safety profile .
Biological Activity Assays
The efficacy of compound A has been evaluated through various biological assays. Below is a summary of key findings:
| Assay Type | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Apoptosis Induction | A549 (Lung Cancer) | 26 | Significant increase in apoptotic markers |
| Kinase Inhibition | Aurora-A | 0.067 | Strong inhibition of kinase activity |
| COX-II Inhibition | Human Endothelial Cells | 0.52 | Selective inhibition leading to reduced inflammation |
| Cytotoxicity | MCF-7 (Breast Cancer) | 10 | Growth inhibition observed |
Case Studies
Several studies have highlighted the potential applications of compound A:
- Anticancer Activity : In a study conducted by Xia et al., compound A was tested against various cancer cell lines, including A549 and MCF-7. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Neuropharmacological Effects : Research has also explored the effects of compound A on neurogenic processes. In models of neuroinflammation, it demonstrated the ability to reduce inflammatory cytokines, suggesting a role in treating neurodegenerative diseases .
- Combination Therapies : Compound A has been investigated in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced side effects compared to monotherapy approaches. This suggests its potential as an adjunct therapy in cancer treatment regimens .
特性
IUPAC Name |
6-amino-1-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c23-16-6-8-18(9-7-16)28-19(24)14-20(29)25-22(28)31-15-21(30)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13,15,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYUJFIJLULUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














